3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Fragment-based drug discovery Regioselective N-alkylation Protecting group strategy

This heterobifunctional intermediate features a critical THP group ensuring >99:1 N‑1 regioselectivity, eliminating the purification burden of N‑1/N‑2 isomeric mixtures found with unprotected analogs (CAS 957760‑13‑3). Its orthogonally reactive C‑3 and C‑7 bromine handles enable parallel library synthesis for exploring the solvent‑exposed and ribose pockets in ATP‑competitive kinase inhibitors, as validated by Genentech’s picomolar pan‑Pim program. Supplied at ≥98% purity under ISO‑certified quality systems, it provides a documented quality baseline suitable for IND‑enabling CMC data packages. Choose this scaffold to reduce synthetic cycle time from fragment hit to patentable lead series.

Molecular Formula C11H11Br2N3O
Molecular Weight 361.03 g/mol
CAS No. 1416713-26-2
Cat. No. B1435162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
CAS1416713-26-2
Molecular FormulaC11H11Br2N3O
Molecular Weight361.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br
InChIInChI=1S/C11H11Br2N3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
InChIKeyAVFDODBGKIGNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-26-2): A Strategic Dual-Brominated THP-Protected Building Block for Fragment-Based Drug Discovery


3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (C₁₁H₁₁Br₂N₃O, MW 361.03) is a heterobifunctional synthetic intermediate in the pyrazolo[3,4-c]pyridine (6-azaindazole) class. The compound features bromine atoms at both C-3 and C-7 positions of the fused pyrazole–pyridine core, with an acid-labile tetrahydropyran-2-yl (THP) protecting group on N-1 . This core scaffold has been validated as a privileged fragment in pan-Pim kinase inhibitor programs by Genentech, where 1H-pyrazolo[3,4-c]pyridine was identified as the optimal core for achieving picomolar biochemical potency against all three Pim isoforms (Pim-1, Pim-2, Pim-3) . The THP protecting group is critical for directing subsequent functionalization with high regioselectivity, as the unprotected parent scaffold (3,7-dibromo-1H-pyrazolo[3,4-c]pyridine, CAS 957760-13-3) cannot be selectively elaborated at N-1 versus N-2 without competing tautomeric alkylation . Vendors including MolCore offer the compound at NLT 98% purity under ISO-certified quality systems for pharmaceutical R&D applications .

Why 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Its Unprotected or Mono-Bromo Analogs


The compound's value proposition rests on three interdependent structural features that are absent or compromised in the closest analogs. First, the THP group on N-1 is not merely a generic protecting group; in the pyrazolo[3,4-c]pyridine system, N-1 versus N-2 alkylation without a directing group produces regioisomeric mixtures, but the THP group suppresses N-2 alkylation entirely, enabling >99:1 N-1 selectivity as demonstrated by Bedwell et al. . The unprotected 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 957760-13-3) cannot achieve this selectivity because the N-1 and N-2 positions undergo competing tautomerization and alkylation, producing inseparable mixtures that reduce downstream purity and yield . Second, the dual C-3/C-7 bromination pattern is synthetically non-redundant: C-3 bromine is positioned for tandem borylation/Suzuki–Miyaura cross-coupling, while C-7 bromine is selectively addressable via TMPMgCl·LiCl metalation followed by Negishi cross-coupling or electrophilic trapping, a reactivity profile not recapitulated by C-3/C-5 dibromo or C-3/C-4 dibromo regioisomers . Third, mono-bromo THP-protected analogs such as 3-bromo- or 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-95-5 and 1416713-71-7) each provide only a single vector for elaboration, halving the chemical space accessible from a single intermediate .

Quantitative Differentiation Evidence for 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (1416713-26-2) Versus Closest Analogs


N-1 Regioselectivity: THP-Protected vs. Unprotected Scaffold

The THP protecting group on 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine achieves >99:1 N-1 regioselectivity during alkylation, compared to the unprotected 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 957760-13-3) where N-1/N-2 alkylation ratios are typically ≤3:1 due to tautomeric equilibration. Bedwell et al. demonstrated that 1-(tetrahydro-2H-pyran-2-yl)-5-bromo-1H-pyrazolo[3,4-c]pyridine was alkylated at >99:1 N-1:N-2 selectivity, while the unprotected N–H parent produced mixtures . This selectivity is consistent with Genentech patent examples where N-1 THP protection was employed to ensure exclusive N-1 functionalization in the synthesis of Pim kinase inhibitor candidates .

Fragment-based drug discovery Regioselective N-alkylation Protecting group strategy

Dual Orthogonal Functionalization Vectors: 3,7-Dibromo vs. 3-Bromo Analog

The 3,7-dibromo substitution pattern provides two chemically orthogonal exit vectors. C-3 bromine undergoes tandem borylation and Suzuki–Miyaura cross-coupling, while C-7 bromine is selectively metalated with TMPMgCl·LiCl and subsequently reacted with electrophiles or transmetalated to ZnCl₂ for Negishi cross-coupling . In contrast, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-95-5) offers only a single C-3 vector, halving the number of diversifiable positions. Bedwell et al. demonstrated that C-7 metalation with TMPMgCl·LiCl proceeded in 78% yield for the 5-bromo THP-protected analog, with subsequent electrophilic trapping or Negishi coupling enabling C-7 elaboration without affecting the C-5 bromide, confirming orthogonal reactivity .

Orthogonal cross-coupling C–H functionalization Medicinal chemistry building blocks

Scaffold Provenance: 6-Azaindazole Core Validated as Optimal pan-Pim Inhibitor Template

The pyrazolo[3,4-c]pyridine (6-azaindazole) core was identified through systematic fragment screening as the optimal template for pan-Pim inhibitor development. Hu et al. demonstrated that 3,5-substituted 6-azaindazoles achieved picomolar biochemical potency against Pim-1, Pim-2, and Pim-3, with Ki values <100 pM for optimized analogs . The Genentech patent (US 9,260,425 B2) describes the THP-protected brominated intermediates as precursors to compounds with IC₅₀ values below 500 nM in cellular proliferation assays against multiple myeloma cell lines . By contrast, the regioisomeric 3,4-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416714-24-3) positions the second bromine at C-4 rather than C-7, placing it on the pyrazole ring where it cannot participate in the C-7-selective metalation chemistry essential for the Genentech lead-optimization pathway .

Pan-Pim kinase inhibition Fragment screening Structure-based drug design

Commercial Purity Benchmark and Quality System Certification

The compound is commercially available from MolCore at NLT 98% purity (HPLC), produced under ISO-certified quality management systems for pharmaceutical R&D and quality control applications . In comparison, the unprotected analog 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 957760-13-3) is typically supplied at 95% minimum purity (e.g., AKSci, Bidepharm) . This 3-percentage-point purity differential, when propagated across multi-step synthetic sequences, compounds into significant yield and purity disparities in final products, particularly relevant for kinase inhibitor programs where residual brominated impurities can confound biological assay interpretation.

ISO-certified supply Analytical quality control Pharmaceutical intermediate procurement

Acid-Labile THP Group Enables Traceless Deprotection Under Mild Conditions vs. Permanent N-Alkyl Analogs

The THP group on the target compound is an acid-labile protecting group that can be quantitatively removed under mild acidic conditions (e.g., HCl in dioxane, TFA/DCM) to regenerate the free N–H pyrazolo[3,4-c]pyridine after C-3 and C-7 elaboration. This is a critical advantage over permanently N-alkylated analogs such as N-methyl or N-benzyl pyrazolo[3,4-c]pyridines, which cannot be deprotected. Bedwell et al. demonstrated quantitative THP removal using 4 M HCl in dioxane, recovering the parent N–H heterocycle in near-quantitative yield . The Genentech Pim inhibitor patent explicitly employs this strategy: the THP group is carried through C-3 and C-7 functionalization steps, then removed to liberate the N–H pyrazolo[3,4-c]pyridine that forms critical hydrogen-bonding interactions with the kinase hinge region (residues Glu121 and Arg122 in Pim-1) .

Protecting group strategy Late-stage deprotection Fragment elaboration

Molecular Weight and Physicochemical Property Differentiation for Fragment Library Design

As a protected intermediate, the target compound (MW 361.03, C₁₁H₁₁Br₂N₃O) occupies a distinct physicochemical space from the unprotected fragment 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine (MW 276.92, C₆H₃Br₂N₃). The unprotected scaffold adheres to the Rule of Three (MW <300, clogP <3, H-bond donors ≤3, H-bond acceptors ≤6) making it suitable for fragment screening libraries, while the THP-protected intermediate (MW 361.03, increased lipophilicity from the tetrahydropyran ring) is positioned as a late-stage intermediate for lead optimization . The Genentech program used the unprotected 6-azaindazole core as the initial fragment hit (MW 119, ligand efficiency >0.3 kcal/mol per heavy atom against Pim-1), then employed THP-protected brominated intermediates for vectorial elaboration to achieve picomolar potency .

Fragment-based screening Rule of Three compliance Lead-likeness

High-Value Application Scenarios for 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-26-2)


Kinase Inhibitor Lead Optimization Requiring Dual-Vector Elaboration of the 6-Azaindazole Core

This compound is the preferred starting material for medicinal chemistry programs targeting ATP-competitive kinase inhibitors where the pyrazolo[3,4-c]pyridine core has been validated as a hinge-binding scaffold. The C-3 bromine enables Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups extending into the solvent-exposed or hydrophobic back pocket, while the C-7 bromine can be independently functionalized via Negishi cross-coupling to probe the ribose pocket or gatekeeper region. The THP group is removed after both vectors are elaborated to unmask the N-1 hydrogen that forms the critical hinge-region hydrogen bond. The Genentech pan-Pim inhibitor program serves as the primary precedent: compounds elaborated from this scaffold class achieved picomolar Ki values against all three Pim isoforms and demonstrated in vivo efficacy in RPMI8226 and MM.1S multiple myeloma xenograft models .

Fragment-to-Lead Progression Where Regioisomeric Purity Is Critical for Patent Protection

In fragment-based drug discovery programs progressing toward composition-of-matter patent filings, the >99:1 N-1 regioselectivity conferred by the THP group eliminates the risk of N-2 alkylation byproducts that would complicate structural assignment, biological data interpretation, and patent claims. The unprotected 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 957760-13-3) produces N-1/N-2 regioisomeric mixtures upon alkylation that require chromatographic separation and independent characterization, adding 1–2 days of purification time per batch and introducing ambiguity in structure–activity relationship (SAR) tables. For industrial medicinal chemistry teams operating under aggressive timelines, the THP-protected intermediate directly reduces the synthetic cycle time from fragment hit to patentable lead series by eliminating regioisomer separation steps .

Parallel Library Synthesis for Structure–Activity Relationship Exploration

The two orthogonal halogen handles (C-3 Br and C-7 Br) enable parallel library synthesis using compatible cross-coupling conditions. In a single 96-well plate format, the C-3 position can be diversified via Suzuki–Miyaura coupling with a panel of 96 boronic acids/esters, while the C-7 position can be independently varied via Negishi coupling with a second panel of organozinc reagents after transmetalation. This parallel diversification strategy generates up to 9,216 discrete analogs (96 × 96) from a single batch of the dibromo intermediate, compared to only 96 analogs accessible from the mono-bromo analog (CAS 1416713-95-5). The orthogonal reactivity of C-3 (Pd-catalyzed borylation/cross-coupling) versus C-7 (directed metalation/transmetalation) ensures chemoselectivity without protecting group manipulation between the two diversification steps .

Quality-Controlled Intermediate Supply for GMP-adjacent Preclinical Development

For programs advancing from hit identification to preclinical candidate nomination, the availability of this compound at NLT 98% purity from ISO-certified manufacturers (e.g., MolCore) provides a documented quality baseline suitable for generating data packages for IND-enabling studies. The 3-percentage-point purity advantage over the 95% unprotected analog (CAS 957760-13-3) reduces the risk of impurity-driven artifacts in Ames mutagenicity assays, CYP inhibition panels, and hERG channel binding assays that are sensitive to trace brominated impurities. The higher purity specification, combined with batch-specific Certificates of Analysis including HPLC chromatograms, supports regulatory documentation requirements for the chemistry, manufacturing, and controls (CMC) section of investigational new drug applications .

Quote Request

Request a Quote for 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.